Cas no 81571-72-4 (Tellimagrandin II)

Tellimagrandin II structure
Tellimagrandin II structure
商品名:Tellimagrandin II
CAS番号:81571-72-4
MF:C41H30O26
メガワット:938.661314487457
CID:1003145
PubChem ID:151590

Tellimagrandin II 化学的及び物理的性質

名前と識別子

    • Tellimagrandin II
    • Aids070905
    • Aids-070905
    • Tellimagrandin 2
    • 1-O,2-O,3-O-Trigalloyl-4-O,6-O-(2,2',3,3',4,4'-hexahydroxy[1,1'-biphenyl]-6,6'-diylbiscarbonyl)-β-D-glucopyranose
    • 1-O,2-O,3-O-Trigalloyl-4-O,6-O-[2,2',3,3',4,4'-hexahydroxy[1,1'-biphenyl]-6,6'-diylbis(carbonyl)]-β-D-glucopyranose
    • 4-O,6-O-[(4,4',5,5',6,6'-Hexahydroxy-1,1'-biphenyl-2,2'-diyl)bis(carbonyl)]-1-O,2-O,3-O-trigalloyl-β-D-glucopyranose
    • .beta.-D-Glucopyranose, cyclic 4,6-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 1,2,3-tris(3,4,5-trihydroxybenzoate)
    • Dibenzo[g,i]pyrano[3,2-b][1,5]dioxacycloundecin, β-D-glucopyranose deriv. (ZCI)
    • β-D-Glucopyranose, cyclic 4,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1,2,3-tris(3,4,5-trihydroxybenzoate), (S)- (ZCI)
    • 1,2,3-Trigallyl-4,6-hexahydroxydiphenoyl-β-D-glucopyranose
    • Eugeniin
    • α-Glucosidase inhibitor CB-4
    • SCHEMBL618555
    • AKOS040758365
    • MS-31750
    • 81571-72-4
    • CS-0159630
    • [3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate
    • TELLIMAGRANDINII
    • beta-D-Glucopyranose, cyclic 4,6-((1S)-4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1,2,3-tris(3,4,5-trihydroxybenzoate)
    • DTXSID201002061
    • HY-N9386
    • 58970-75-5
    • beta-D-Glucopyranose, cyclic 4,6-(4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1,2,3-tris(3,4,5-trihydroxybenzoate)
    • 1,2,3-Tri-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-b-D-glucopyranose
    • D85207
    • 1,2,3-trigalloyl-4,6-hexahydroxydiphenoyl beta-D-glucopyranose
    • Cornustannin 2
    • beta-D-Glucopyranose,cyclic4,6-(4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate)1,2,3-tris(3,4,5-trihydroxybenzoate)
    • DA-68030
    • (3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis((3,4,5-trihydroxybenzoyl)oxy)-9,14,17-trioxatetracyclo(17.4.0.02,7.010,15)tricosa-1(23),2,4,6,19,21-hexaen-11-yl) 3,4,5-trihydroxybenzoate
    • インチ: 1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2
    • InChIKey: JCGHAEBIBSEQAD-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(O)C(O)=C(O)C=1)OC1C(OC(C2C=C(O)C(O)=C(O)C=2)=O)C(OC(C2C=C(O)C(O)=C(O)C=2)=O)C2C(COC(C3C(C4C(C(O2)=O)=CC(O)=C(O)C=4O)=C(O)C(O)=C(O)C=3)=O)O1

計算された属性

  • せいみつぶんしりょう: 938.103
  • どういたいしつりょう: 938.103
  • 同位体原子数: 0
  • 水素結合ドナー数: 15
  • 水素結合受容体数: 26
  • 重原子数: 67
  • 回転可能化学結合数: 9
  • 複雑さ: 1770
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 5
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 444A^2

じっけんとくせい

  • 密度みつど: 2.13
  • ふってん: 1503.7°Cat760mmHg
  • フラッシュポイント: 450.8°C
  • 屈折率: 1.913
  • LogP: 1.66650

Tellimagrandin II 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-N9386-5mg
Tellimagrandin II
81571-72-4 98.19%
5mg
¥5800 2024-04-17
1PlusChem
1P00GK18-5mg
Tellimagrandin II
81571-72-4 98%
5mg
$700.00 2024-04-21
1PlusChem
1P00GK18-10mg
Tellimagrandin II
81571-72-4 98%
10mg
$1124.00 2024-04-21
Aaron
AR00GK9K-10mg
TELLIMAGRANDIN II
81571-72-4 98%
10mg
$272.00 2025-02-13
MedChemExpress
HY-N9386-10mg
Tellimagrandin II
81571-72-4 98.19%
10mg
¥9500 2024-04-17
MedChemExpress
HY-N9386-1mg
Tellimagrandin II
81571-72-4 98.19%
1mg
¥2320 2024-04-17

Tellimagrandin II 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butylamine ,  Cupric chloride Solvents: Methanol ;  30 min, rt
1.2 Solvents: Chloroform ;  30 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Tetrahydrofuran ,  Water ;  8 h, rt
リファレンス
Total Synthesis of Ellagitannins through Regioselective Sequential Functionalization of Unprotected Glucose
Takeuchi, Hironori; et al, Angewandte Chemie, 2015, 54(21), 6177-6180

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  10 min, rt
リファレンス
Non-enzymatic Oxidation of a Pentagalloylglucose Analogue into Members of the Ellagitannin Family
Ashibe, Seiya; et al, Angewandte Chemie, 2017, 56(48), 15402-15406

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Cupric chloride Solvents: Methanol ;  1.5 h, rt
1.2 Solvents: Methanol ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  10 min, rt
リファレンス
Non-enzymatic Oxidation of a Pentagalloylglucose Analogue into Members of the Ellagitannin Family
Ashibe, Seiya; et al, Angewandte Chemie, 2017, 56(48), 15402-15406

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Reagents: Butylamine ,  Cupric chloride Solvents: Methanol ;  30 min, rt
2.2 Solvents: Chloroform ;  30 min, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Tetrahydrofuran ,  Water ;  8 h, rt
リファレンス
Total Synthesis of Ellagitannins through Regioselective Sequential Functionalization of Unprotected Glucose
Takeuchi, Hironori; et al, Angewandte Chemie, 2015, 54(21), 6177-6180

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Catalysts: Cupric chloride Solvents: Methanol ;  1.5 h, rt
2.2 Solvents: Methanol ;  30 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  10 min, rt
リファレンス
Non-enzymatic Oxidation of a Pentagalloylglucose Analogue into Members of the Ellagitannin Family
Ashibe, Seiya; et al, Angewandte Chemie, 2017, 56(48), 15402-15406

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1-Propanol ,  Tetrahydrofuran ;  rt
リファレンス
Total synthesis of ellagitannins via sequential site-selective functionalization of unprotected D-glucose
Takeuchi, Hironori; et al, Chemical & Pharmaceutical Bulletin, 2017, 65(1), 25-32

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butylamine ,  Cupric chloride Solvents: Methanol ,  Chloroform ;  rt
2.1 Reagents: Hydrochloric acid Solvents: 1-Propanol ,  Tetrahydrofuran ;  rt
リファレンス
Total synthesis of ellagitannins via sequential site-selective functionalization of unprotected D-glucose
Takeuchi, Hironori; et al, Chemical & Pharmaceutical Bulletin, 2017, 65(1), 25-32

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Butylamine ,  Cupric chloride Solvents: Methanol ,  Chloroform ;  rt
3.1 Reagents: Hydrochloric acid Solvents: 1-Propanol ,  Tetrahydrofuran ;  rt
リファレンス
Total synthesis of ellagitannins via sequential site-selective functionalization of unprotected D-glucose
Takeuchi, Hironori; et al, Chemical & Pharmaceutical Bulletin, 2017, 65(1), 25-32

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  11 h, 60 °C; 60 °C → rt
1.2 Solvents: Methanol ;  rt
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ;  10 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Catalysts: Cupric chloride Solvents: Methanol ;  1.5 h, rt
3.2 Solvents: Methanol ;  30 min, rt
3.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  10 min, rt
リファレンス
Non-enzymatic Oxidation of a Pentagalloylglucose Analogue into Members of the Ellagitannin Family
Ashibe, Seiya; et al, Angewandte Chemie, 2017, 56(48), 15402-15406

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Tetrahydrofuran ,  Water ;  8 h, rt
リファレンス
Total Synthesis of Ellagitannins through Regioselective Sequential Functionalization of Unprotected Glucose
Takeuchi, Hironori; et al, Angewandte Chemie, 2015, 54(21), 6177-6180

ごうせいかいろ 11

はんのうじょうけん
1.1 -
1.2 Catalysts: N,N′-[[(2S,5S)-1-(4-Pyridinyl)-2,5-pyrrolidinediyl]dicarbonyl]bis[L-tryptophan] … Solvents: Chloroform ,  Tetrahydrofuran ;  72 h, -40 °C
1.3 Reagents: 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Catalysts: 4-(Dimethylamino)pyridine ;  8 h, 5 °C
1.4 -
1.5 -
1.6 -
リファレンス
L-tryptophan, N,N-[[(2S,5S)-1-(4-pyridinyl)-2,5-pyrrolidinediyl]-dicarbonyl]bis-, 3,3-dioctyl ester
Sikervar, Vikas, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-5

Tellimagrandin II Raw materials

Tellimagrandin II Preparation Products

Tellimagrandin II 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:81571-72-4)Tellimagrandin II
A1038658
清らかである:99%
はかる:10mg
価格 ($):1316.0